

A Technical Guide to Fmoc-Protected Amino Acids with Allyl Side-Chain Protection

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Compound of Interest

Compound Name: *Fmoc-Asu(Oall)-OH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Asu(Oall)-OH** and Fmoc-Asp(Oall)-OH, two N- α -Fmoc-protected amino acids featuring an allyloxycarbonyl (Oall) side-chain protecting group. A significant point of clarification is the distinction between "Asu" (α -aminosuberic acid) and "Asp" (aspartic acid), which are different amino acids. Due to the prevalence of information on the aspartic acid derivative, this guide will focus primarily on Fmoc-Asp(Oall)-OH, while presenting the available data for **Fmoc-Asu(Oall)-OH**.

Section 1: Fmoc-L-Aspartic Acid β -Allyl Ester (Fmoc-Asp(Oall)-OH)

Fmoc-Asp(Oall)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy.^[1] Its key feature is the allyl ester (Oall) protecting the β -carboxyl group of aspartic acid. This protection scheme offers significant advantages in synthesizing complex peptides.

Chemical Structure and Properties

The chemical structure of Fmoc-Asp(Oall)-OH consists of an L-aspartic acid core, with its α -amino group protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group and its β -carboxyl group shielded by an allyl ester.

Chemical Structure of Fmoc-Asp(Oall)-OH

A 2D representation of the chemical structure of Fmoc-Asp(Oall)-OH.

Quantitative Data

The following table summarizes the key physicochemical properties of Fmoc-Asp(Oall)-OH.

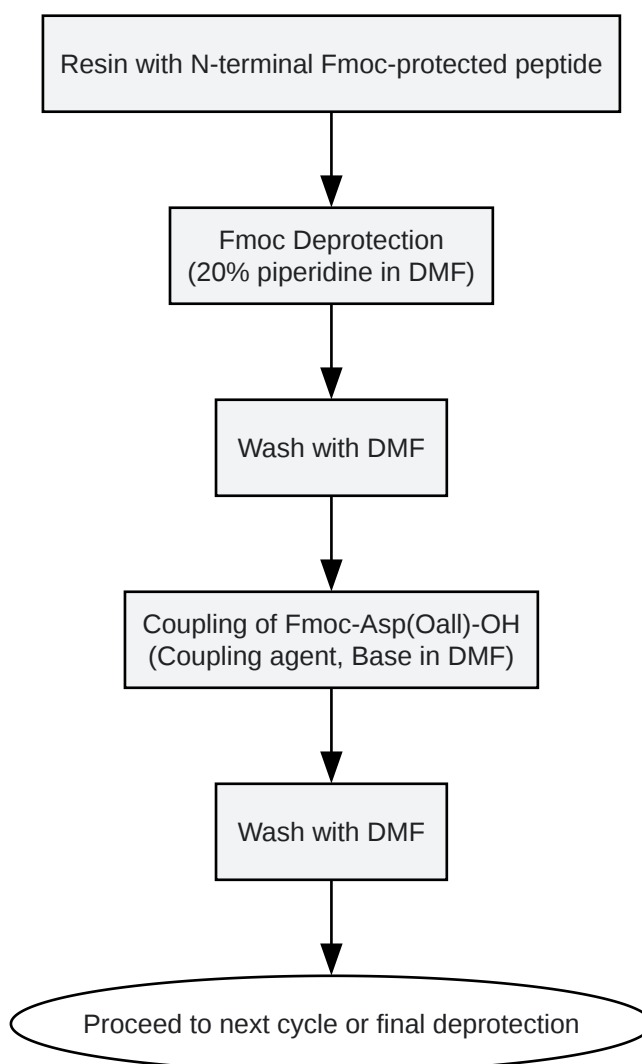
Property	Value	References
CAS Number	146982-24-3	[2]
Molecular Formula	C ₂₂ H ₂₁ NO ₆	[2][3]
Molecular Weight	395.41 g/mol	[4]
Appearance	White powder or white crystalline powder	[3]
Melting Point	113-119 °C	
Optical Rotation [α] _{20/D}	-27 ± 2° (c = 1% in DMF)	[3]
Purity (HPLC)	≥98.0%	
Solubility	Soluble in DMF and dichloromethane; slightly soluble in water.	[5]

Experimental Protocols

1. Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard procedure for coupling Fmoc-Asp(Oall)-OH to a growing peptide chain on a solid support.[1]

Workflow for a Single Coupling Cycle in Fmoc-SPPS



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General workflow for the incorporation of Fmoc-Asp(Oall)-OH in solid-phase peptide synthesis.

Detailed Steps:

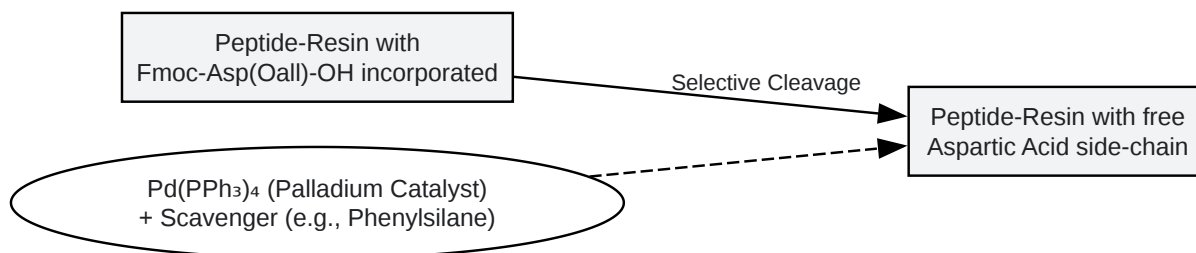
- **Resin Swelling:** Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for an adequate period.
- **Fmoc Deprotection:** Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- **Washing:** Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

- Coupling:
 - Dissolve Fmoc-Asp(Oall)-OH (typically 3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
 - Add a base, such as diisopropylethylamine (DIPEA), and allow for a short pre-activation period.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[1]
- Washing: Wash the resin with DMF to remove excess reagents. The cycle can then be repeated for the subsequent amino acid.

2. Orthogonal Deprotection of the Allyl (OAll) Side-Chain Protecting Group

The allyl group can be selectively removed while the peptide is still on the resin, without affecting acid-labile (e.g., tBu, Boc, Trt) or base-labile (Fmoc) protecting groups.[1][6]

Signaling Pathway for Orthogonal Deprotection



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Logical diagram illustrating the selective removal of the OAll group.

Detailed Steps:

- Resin Preparation: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine.[1]

- **Catalyst and Scavenger Solution:** Prepare a solution of a palladium(0) catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, and an allyl scavenger (e.g., phenylsilane or morpholine) in an appropriate solvent.
- **Deprotection Reaction:** Add the catalyst/scavenger solution to the resin under an inert atmosphere (e.g., nitrogen or argon) and agitate until the deprotection is complete, as monitored by a suitable analytical method.
- **Washing:** Thoroughly wash the resin to remove the palladium catalyst and any byproducts. The newly exposed carboxylic acid on the aspartic acid side chain is now available for further modification.

Key Applications and Advantages

The primary advantage of using Fmoc-Asp(Oall)-OH is in the prevention of aspartimide formation, a common side reaction in Fmoc-based SPPS, especially in sequences containing Asp-Gly or Asp-His motifs.[7] The Oall group is stable to the basic conditions used for Fmoc removal, thus minimizing this side reaction.[1] Its orthogonal removal under mild, neutral conditions allows for complex peptide modifications, such as side-chain lactamization to form cyclic peptides.[7]

Section 2: Fmoc-L- α -Aminosuberic Acid Monoallyl Ester (Fmoc-Asu(Oall)-OH)

Fmoc-Asu(Oall)-OH is a derivative of α -aminosuberic acid, an eight-carbon α -amino dicarboxylic acid. It can be used to introduce a non-canonical amino acid with a longer side chain into a peptide sequence. Information on this specific derivative is less abundant in publicly available literature compared to its aspartic acid counterpart.

Chemical Structure and Properties

The structure consists of an L- α -aminosuberic acid backbone with Fmoc protection on the α -amino group and an allyl ester on one of the two carboxyl groups.

Quantitative Data

The following data has been aggregated from supplier information.

Property	Value	References
CAS Number	167368-90-3	
Molecular Formula	C ₂₆ H ₂₉ NO ₄ (Note: This may be an error from the source, as the molecular weight suggests a different formula)	
Molecular Weight	451.52 g/mol	

Note: Detailed experimental data such as melting point, optical rotation, and solubility are not consistently reported in publicly accessible documents.

Experimental Protocols and Applications

While specific, detailed experimental protocols for the use and deprotection of **Fmoc-Asu(Oall)-OH** are not readily available in the searched literature, it is reasonable to infer that the general principles of Fmoc-SPPS and palladium-catalyzed deprotection of the Oall group, as described for Fmoc-Asp(Oall)-OH, would apply.[8] The longer side chain of aminosuberic acid can be utilized to create longer-range cross-links within or between peptides, or to act as a spacer arm for the attachment of other molecules.

Conclusion

Fmoc-Asp(Oall)-OH is a well-characterized and highly valuable reagent in peptide chemistry, offering a robust solution for the incorporation of aspartic acid while minimizing side reactions and enabling orthogonal side-chain manipulation. In contrast, while **Fmoc-Asu(Oall)-OH** provides a tool for introducing a non-canonical, long-chain amino acid, detailed public data and established protocols are less common. Researchers and drug development professionals should consider the specific structural and chemical requirements of their target peptide when selecting the appropriate building block. For complex syntheses involving aspartic acid, Fmoc-Asp(Oall)-OH represents a superior and well-supported choice.

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